![molecular formula C12H15Cl2NO2 B070018 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol CAS No. 191673-56-0](/img/structure/B70018.png)
2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol
Descripción general
Descripción
2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is a chemical compound that belongs to the class of morpholines. It is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays a crucial role in the metabolism of alcohol. Due to its unique properties, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has gained significant attention in scientific research.
Mecanismo De Acción
The primary mechanism of action of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol involves the inhibition of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. It binds to the active site of the enzyme, preventing it from metabolizing acetaldehyde. As a result, acetaldehyde levels increase, leading to the unpleasant symptoms mentioned earlier. Additionally, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been shown to modulate the activity of other neurotransmitters, such as dopamine, which play a crucial role in the reward pathway associated with alcohol consumption.
Efectos Bioquímicos Y Fisiológicos
Apart from its role in the treatment of alcoholism, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been shown to have other biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, it has been shown to have anxiolytic and analgesic effects, making it a potential candidate for the treatment of anxiety and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is its specificity towards 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. It does not affect other enzymes involved in alcohol metabolism, making it a potent and selective inhibitor of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. However, one of the limitations of using 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol in lab experiments is its potential toxicity. It has been shown to cause liver damage in animal studies, which could limit its use in clinical trials.
Direcciones Futuras
There are several future directions for research on 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. One area of interest is the development of more potent and selective inhibitors of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. Additionally, research could focus on identifying the mechanisms underlying the anti-inflammatory, anxiolytic, and analgesic effects of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. This could lead to the development of new treatments for inflammatory diseases, anxiety, and pain. Another area of interest is the use of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol in combination with other drugs for the treatment of alcoholism. This could improve the efficacy of current treatments and reduce the risk of relapse.
Conclusion:
In conclusion, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is a potent inhibitor of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol, with potential applications in the treatment of alcoholism and other diseases. Its unique properties make it an attractive candidate for further research, and future studies could lead to the development of new treatments for a range of conditions.
Aplicaciones Científicas De Investigación
2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been extensively studied for its potential use in the treatment of alcoholism. It works by inhibiting the enzyme 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol, which is responsible for breaking down acetaldehyde, a toxic byproduct of alcohol metabolism. This leads to an increase in acetaldehyde levels, resulting in unpleasant symptoms such as nausea, vomiting, and flushing. These adverse effects act as a deterrent to further alcohol consumption, thereby aiding in the treatment of alcoholism.
Propiedades
Número CAS |
191673-56-0 |
|---|---|
Nombre del producto |
2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol |
Fórmula molecular |
C12H15Cl2NO2 |
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
2-[2-(3,4-dichlorophenyl)morpholin-2-yl]ethanol |
InChI |
InChI=1S/C12H15Cl2NO2/c13-10-2-1-9(7-11(10)14)12(3-5-16)8-15-4-6-17-12/h1-2,7,15-16H,3-6,8H2 |
Clave InChI |
WNVVRSBOQUEIFR-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)(CCO)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1COC(CN1)(CCO)C2=CC(=C(C=C2)Cl)Cl |
Sinónimos |
2-[2-(3,4-Dichlorophenyl)morpholin-2-yl]ethanol |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

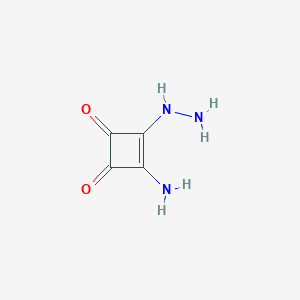
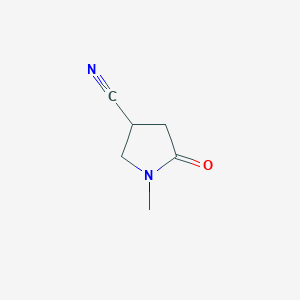
![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)
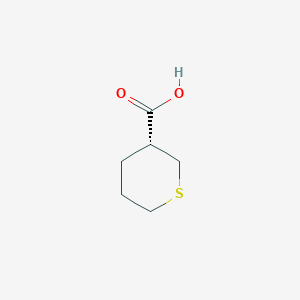
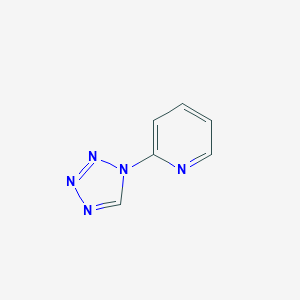
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
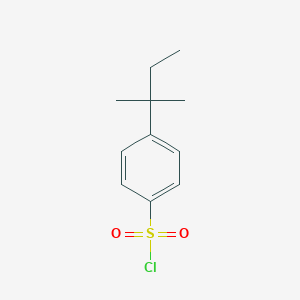

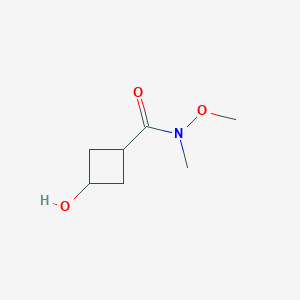

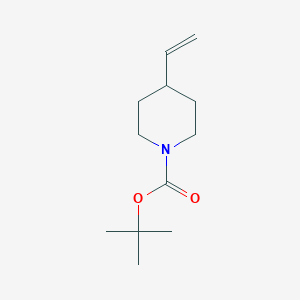
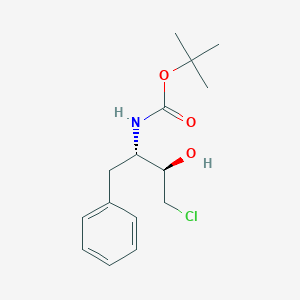
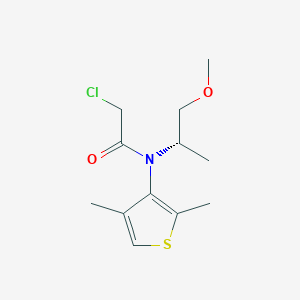
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)